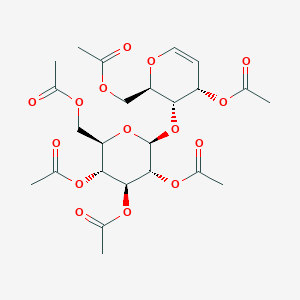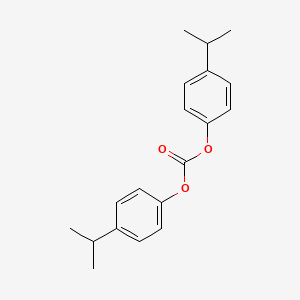
Bis(4-propan-2-ylphenyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(4-propan-2-ylphenyl) carbonate can be synthesized through the reaction of 4-propan-2-ylphenol with phosgene or diphenyl carbonate. The reaction typically involves the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of diphenyl carbonate as a safer alternative to phosgene. The reaction is conducted in a solvent-free environment or in the presence of a suitable solvent, such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the carbonate ester, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-propan-2-ylphenyl) carbonate undergoes various chemical reactions, including:
Transesterification: Reaction with alcohols to form different carbonate esters.
Hydrolysis: Reaction with water to produce 4-propan-2-ylphenol and carbon dioxide.
Polymerization: Reaction with diols or diamines to form polycarbonates or polyurethanes.
Common Reagents and Conditions
Transesterification: Catalyzed by acids or bases, typically conducted at elevated temperatures.
Hydrolysis: Occurs in the presence of water and an acid or base catalyst.
Polymerization: Involves the use of catalysts such as tin or titanium compounds, conducted at high temperatures.
Major Products Formed
Transesterification: Produces various carbonate esters.
Hydrolysis: Yields 4-propan-2-ylphenol and carbon dioxide.
Polymerization: Results in the formation of polycarbonates or polyurethanes.
Wissenschaftliche Forschungsanwendungen
Bis(4-propan-2-ylphenyl) carbonate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polycarbonates and polyurethanes, which are valuable materials in the production of plastics, adhesives, and coatings.
Materials Science: Employed in the development of high-performance materials with enhanced mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Green Chemistry: Utilized in the synthesis of environmentally friendly polymers and materials.
Wirkmechanismus
The mechanism of action of bis(4-propan-2-ylphenyl) carbonate involves its reactivity as a carbonate ester. In polymerization reactions, it acts as a monomer that undergoes condensation with diols or diamines to form long-chain polymers. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of polycarbonate or polyurethane linkages. The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the monomer units.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(phenyl) carbonate: Similar structure but lacks the isopropyl groups, resulting in different reactivity and properties.
Bis(methyl salicyl) carbonate: Contains methyl and salicyl groups, used in different applications such as melt polymerization.
Bis(pentafluorophenyl) carbonate: Contains pentafluorophenyl groups, used in peptide synthesis and other specialized applications.
Uniqueness
Bis(4-propan-2-ylphenyl) carbonate is unique due to the presence of isopropyl groups, which influence its reactivity and the properties of the resulting polymers. These groups can enhance the thermal stability and mechanical strength of the materials synthesized from this compound, making it valuable in high-performance applications.
Eigenschaften
CAS-Nummer |
2167-55-7 |
|---|---|
Molekularformel |
C19H22O3 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
bis(4-propan-2-ylphenyl) carbonate |
InChI |
InChI=1S/C19H22O3/c1-13(2)15-5-9-17(10-6-15)21-19(20)22-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 |
InChI-Schlüssel |
FAMYXRBOUQOMGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


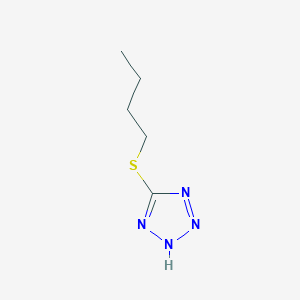

![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
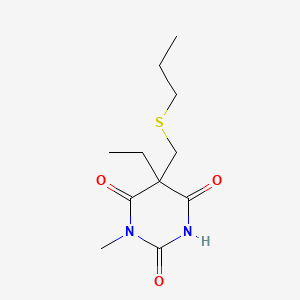

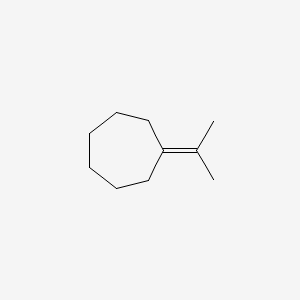

![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
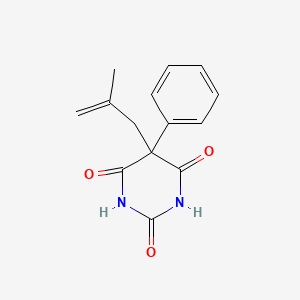
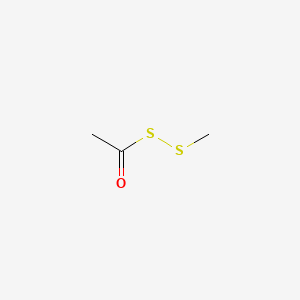

![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)

